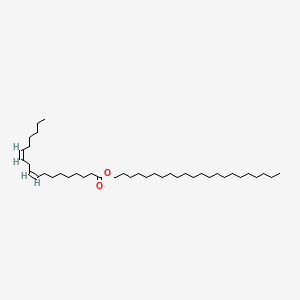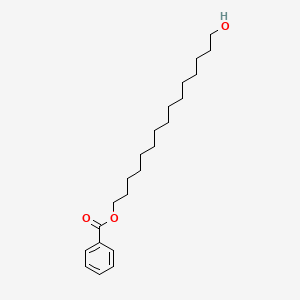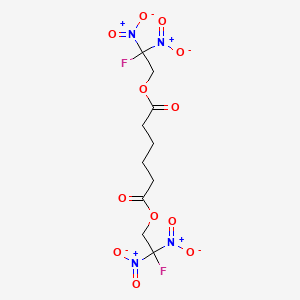
Bis(2-fluoro-2,2-dinitroethyl) adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-fluoro-2,2-dinitroethyl) adipate is a chemical compound with the molecular formula C10H12F2N4O12. It is an ester derived from adipic acid and 2-fluoro-2,2-dinitroethanol.
Preparation Methods
The synthesis of Bis(2-fluoro-2,2-dinitroethyl) adipate typically involves the esterification of adipic acid with 2-fluoro-2,2-dinitroethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve more scalable procedures, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require optimization of reaction conditions, including temperature, pressure, and reactant concentrations, to achieve efficient production .
Chemical Reactions Analysis
Bis(2-fluoro-2,2-dinitroethyl) adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro groups to amino groups, using reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives .
Scientific Research Applications
Bis(2-fluoro-2,2-dinitroethyl) adipate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.
Biology: The compound’s unique properties make it a potential candidate for studying biochemical pathways involving nitro and fluoro groups.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of high-energy materials, such as explosives and propellants, due to its energetic properties
Mechanism of Action
The mechanism of action of Bis(2-fluoro-2,2-dinitroethyl) adipate involves its interaction with molecular targets through its nitro and fluoro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which can alter the compound’s structure and reactivity. The pathways involved in these reactions are influenced by the compound’s electronic and steric properties .
Comparison with Similar Compounds
Bis(2-fluoro-2,2-dinitroethyl) adipate can be compared with other similar compounds, such as:
Bis(2-fluoro-2,2-dinitroethyl) formal: This compound has similar energetic properties but differs in its ester linkage, which can affect its reactivity and stability.
Bis(2-fluoro-2,2-dinitroethyl) nitramine: This compound contains a nitramine group instead of an ester, leading to different chemical behavior and applications.
Properties
CAS No. |
35027-66-8 |
|---|---|
Molecular Formula |
C10H12F2N4O12 |
Molecular Weight |
418.22 g/mol |
IUPAC Name |
bis(2-fluoro-2,2-dinitroethyl) hexanedioate |
InChI |
InChI=1S/C10H12F2N4O12/c11-9(13(19)20,14(21)22)5-27-7(17)3-1-2-4-8(18)28-6-10(12,15(23)24)16(25)26/h1-6H2 |
InChI Key |
KYXDFXJLIZHHHK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F)CC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




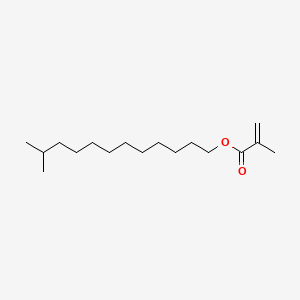
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)
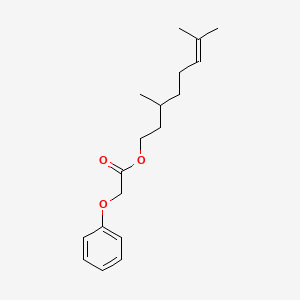
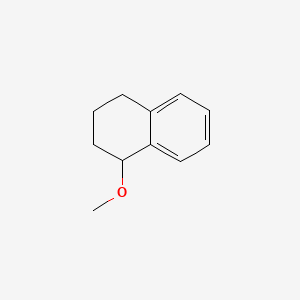
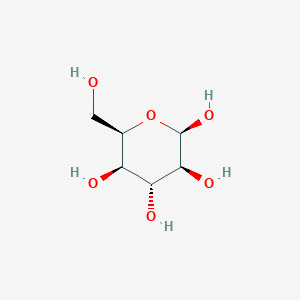
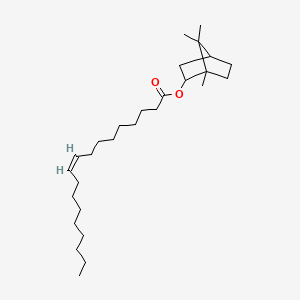
![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)

